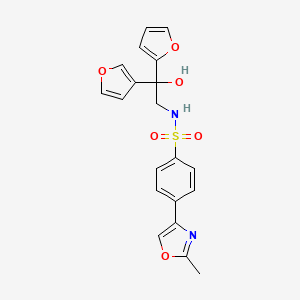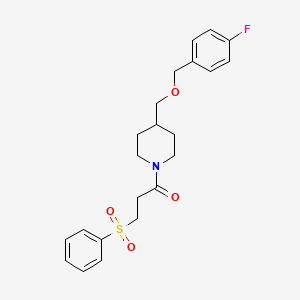![molecular formula C12H13N3O4 B2924322 7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 924867-85-6](/img/structure/B2924322.png)
7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound with the molecular formula C12H13N3O4 and a molecular weight of 263.25 g/mol[_{{{CITATION{{{_1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido2,3-d ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multiple steps, starting from simpler precursor molecules[_{{{CITATION{{{1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d ...](https://www.scbt.com/p/7-isopropyl-1-methyl-2-4-dioxo-1-2-3-4-tetrahydro-pyrido2-3-dpyrimidine-5-carboxylic-acid). One common approach is the condensation of appropriate amines with diketones under acidic conditions to form the pyrido[2,3-d]pyrimidine core[{{{CITATION{{{1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido2,3-d .... Subsequent modifications, such as isopropyl and methyl group additions, are achieved through further chemical reactions, often involving reagents like alkyl halides and strong bases[{{{CITATION{{{_1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido2,3-d ....
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d ...](https://www.scbt.com/p/7-isopropyl-1-methyl-2-4-dioxo-1-2-3-4-tetrahydro-pyrido2-3-dpyrimidine-5-carboxylic-acid). Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability[{{{CITATION{{{_1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido2,3-d ....
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another[_{{{CITATION{{{_1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido2,3-d ....
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Reagents like alkyl halides and strong bases (e.g., sodium hydride, NaH) are often used[_{{{CITATION{{{_1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido2,3-d ....
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used[_{{{CITATION{{{1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d ...](https://www.scbt.com/p/7-isopropyl-1-methyl-2-4-dioxo-1-2-3-4-tetrahydro-pyrido2-3-dpyrimidine-5-carboxylic-acid). For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols[{{{CITATION{{{_1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido2,3-d ....
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It has potential therapeutic applications, possibly as an antiviral or anticancer agent.
Industry: : It could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d ...](https://www.scbt.com/p/7-isopropyl-1-methyl-2-4-dioxo-1-2-3-4-tetrahydro-pyrido2-3-dpyrimidine-5-carboxylic-acid). For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to desired biological outcomes[{{{CITATION{{{1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido2,3-d .... The exact mechanism would depend on the specific application and target[{{{CITATION{{{_1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido2,3-d ....
Comparison with Similar Compounds
7-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylboronic acid
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid
These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
1-methyl-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-5(2)7-4-6(11(17)18)8-9(13-7)15(3)12(19)14-10(8)16/h4-5H,1-3H3,(H,17,18)(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHATXMQUHJEZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=C1)C(=O)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2924240.png)
![3,5-Dichloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide](/img/structure/B2924243.png)

![1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)methanesulfonamide](/img/structure/B2924247.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide](/img/structure/B2924249.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2924251.png)
![2-({2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2924253.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2924256.png)
![4-[(4-Fluorosulfonyloxy-3,5-dimethylphenyl)methyl]morpholine](/img/structure/B2924257.png)
![2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2924259.png)

![N-[3-(trifluoromethyl)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2924261.png)
![2-(4-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2924262.png)
